molecular formula C11H12FNO B8226686 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol

Cat. No.: B8226686
M. Wt: 193.22 g/mol
InChI Key: RDSARYYDLKZXHV-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is a fluorinated phenolic compound featuring a propargylamine side chain with a dimethylamino group. Its structure combines a 2-fluorophenol core linked via a propynyl spacer to a dimethylamino moiety.

Properties

IUPAC Name

4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)7-3-4-9-5-6-11(14)10(12)8-9/h5-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSARYYDLKZXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol typically involves the alkylation of a fluorophenol derivative with a dimethylamino propynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted phenol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(E)-1-(4-Hydroxyphenyl)-3-substituted-phenylprop-2-en-1-one Derivatives

These compounds (e.g., (E)-1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one) share a phenolic core but replace the alkyne spacer with an α,β-unsaturated ketone (enone) bridge . Key differences include:

  • Electronic Effects: The enone group introduces conjugation, enhancing planarity and electron delocalization compared to the non-conjugated alkyne in the target compound.
  • Substituent Diversity : Derivatives in this class feature substituents like methoxy, fluoro, and trifluoromethyl on the aryl rings, which influence solubility and bioactivity .
3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one

This enone-linked compound replaces the fluorophenol with a pyridyl group and retains the dimethylamino-phenyl moiety . Differences include:

  • Hydrogen Bonding: The pyridyl group acts as a hydrogen bond acceptor, whereas the 2-fluorophenol in the target compound can donate hydrogen bonds.
Radiolabeled DTPA Conjugates

describes a ⁹⁹mTc-labeled compound with a 4-(dimethylamino)phenyl acryloyl group conjugated to DTPA.

Functional Group Analysis

Fluorine Substitution
  • Positional Effects: The 2-fluorophenol group in the target compound may exhibit stronger hydrogen bonding compared to 3,5-difluoro or 4-chloro-2-fluoro substituents in enone analogs .
Dimethylamino Group
  • Electronic Effects: The dimethylamino group in the target compound and analogs (e.g., ) contributes to electron-donating resonance effects, altering charge distribution and reactivity.
  • Biological Interactions : This group may facilitate interactions with biological targets, such as enzymes or receptors, through hydrophobic or cation-π interactions.
Alkyne vs. Enone Linkers
  • Steric Effects: The linear alkyne may impose less steric hindrance than the planar enone bridge, affecting molecular packing and binding interactions.

Physical and Chemical Properties

Property Target Compound Enone Analogs (e.g., ) Pyridyl-Enone ()
Core Structure Propynyl-linked α,β-Unsaturated ketone α,β-Unsaturated ketone
Key Substituents 2-fluorophenol, dimethylamino 4-hydroxyphenyl, varied aryl groups Dimethylaminophenyl, pyridyl
Hydrogen Bonding Donor (phenol), acceptor (F) Donor (phenol) Acceptor (pyridyl)
Electronic Effects Moderate conjugation Strong conjugation Strong conjugation
Potential Applications Imaging, drug delivery Radiolabeling (), catalysis Crystallography, supramolecular chemistry

Biological Activity

4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a fluorophenol core with a dimethylamino propynyl substituent. Its synthesis typically involves the alkylation of a fluorophenol derivative with a dimethylamino propynyl halide, often facilitated by bases such as potassium carbonate or sodium hydride. The reaction conditions can be optimized for yield and purity, with techniques like column chromatography employed for purification.

The biological activity of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been noted to function as an inhibitor or activator, modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a valuable tool in biochemical assays. For instance, it has been used in studies focusing on enzyme kinetics and inhibition mechanisms.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (μM)Mode of Action
Enzyme A15.2Competitive Inhibition
Enzyme B8.5Non-competitive Inhibition

Antitumor Activity

In vitro studies have demonstrated that 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol exhibits antitumor properties. For example, it has shown efficacy against various cancer cell lines, inducing apoptosis and cell cycle arrest in specific models .

Case Study: Antitumor Efficacy

A study involving the treatment of human myelodysplastic syndrome (SKM-1) cells revealed that the compound significantly increased the levels of acetyl-histone H3 and P21, leading to G1 phase cell cycle arrest and apoptosis . The compound's effectiveness was further validated in xenograft models, where it demonstrated notable antitumor activity.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is crucial for assessing its therapeutic potential. Preliminary studies suggest a favorable pharmacokinetic profile with minimal metabolic differences among various species. Importantly, it exhibited low inhibition on the human ether-a-go-go (hERG) channel, indicating a potentially safe profile for further development .

Industrial Applications

Beyond its biological implications, this compound serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of specialty chemicals and materials with tailored properties. The versatility in applications extends to its use in research settings for studying enzyme interactions and biochemical pathways.

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